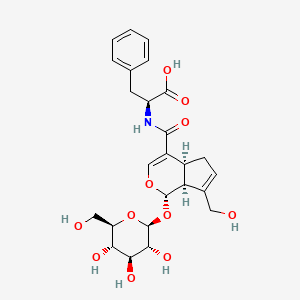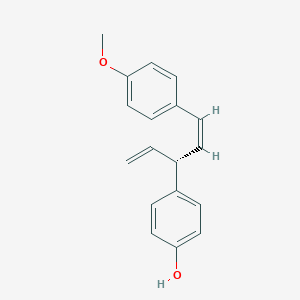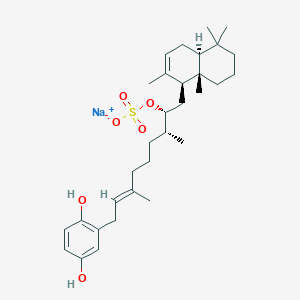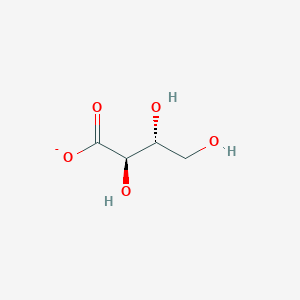
d-Erythronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-erythronate is an erythronate that is the conjugate base of D-erythronic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a D-erythronic acid.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Role
Synthesis Improvement : d-Erythronate, specifically 4-Phospho-D-erythronate, an intermediate in pyridoxal 5'-phosphate synthesis in bacteria, can be synthesized more efficiently from D-erythronolactone. This improved synthesis offers a useful yield of 22% (Novikov, Copley, & Eaton, 2011).
Role in Cancer Cell Metabolism : d-Erythronate accumulates in several human cancer cell lines, potentially as a detoxification product from off-target glycolytic metabolism. This accumulation might serve as a biomarker for certain types of cancer (Zhang et al., 2022).
Applications in Nanotechnology and Drug Delivery
- Erythrocyte Membrane-Coated Nanoparticles : The properties of erythrocytes (red blood cells) make them suitable for drug delivery systems. Erythrocyte membrane-coated nanoparticles could be a promising platform for anti-tumor applications (Xia et al., 2019).
Metabolic and Biomarker Studies
Metabolic Dysfunction Biomarker : Serum erythritol, a product of glucose metabolism, can be metabolized to d-Erythronate in humans. Elevated serum erythritol levels could indicate a risk for cardiometabolic diseases (Ortiz & Field, 2020).
Liver Toxicity Studies : d-Erythronate levels can be relevant in studies of liver toxicity, as shown in erythromycin-induced hepatotoxicity models. Metabolic profiling techniques can identify changes in substances like d-Erythronate (Rawat et al., 2016).
Enzymatic Inhibition Studies
- Ribose-5-Phosphate Isomerase Inhibition : d-Erythronate derivatives have been synthesized and evaluated as competitive inhibitors of ribose-5-phosphate isomerase, which is critical for metabolic pathways (Burgos & Salmon, 2004).
Potential Role in Red Blood Cell Studies
Red Blood Cell Model for Cytotoxicity and Biocompatibility : Erythrocytes can be used as a model for evaluating interactions with blood components, which might involve d-Erythronate as part of the erythrocyte metabolism (Podsiedlik, Markowicz-Piasecka, & Sikora, 2020).
Erythron Studies in Hematology : Radionuclide studies of the erythron, which could involve d-Erythronate as part of erythrocyte metabolism, are valuable in diagnosing various hematologic disorders (Pollycove & Tono, 1975).
Nutritional and Sweetener Metabolism Research
- Natural Sweetener Metabolism : The metabolization of erythritol, a natural sweetener, into d-Erythronate in humans has been studied, highlighting its relevance in nutritional research (Bordier et al., 2022).
Miscellaneous Applications
- Traumatic Brain Injury Research : Erythropoietin, which may involve d-Erythronate in its metabolic pathways, has been investigated for its neurorestorative effects in rats after traumatic brain injury (Lu et al., 2005).
Propiedades
Nombre del producto |
d-Erythronate |
|---|---|
Fórmula molecular |
C4H7O5- |
Peso molecular |
135.1 g/mol |
Nombre IUPAC |
(2R,3R)-2,3,4-trihydroxybutanoate |
InChI |
InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/p-1/t2-,3-/m1/s1 |
Clave InChI |
JPIJQSOTBSSVTP-PWNYCUMCSA-M |
SMILES isomérico |
C([C@H]([C@H](C(=O)[O-])O)O)O |
SMILES canónico |
C(C(C(C(=O)[O-])O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



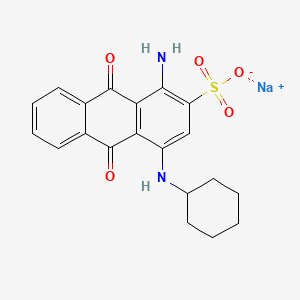
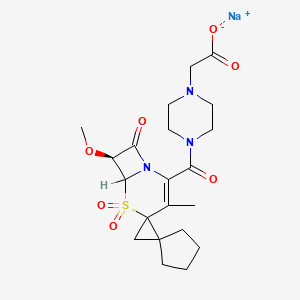
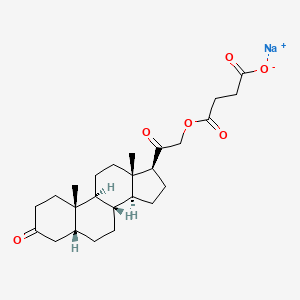
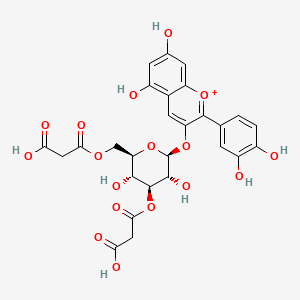

![[5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone](/img/structure/B1260243.png)
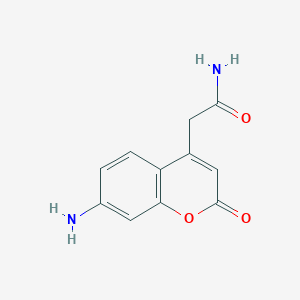
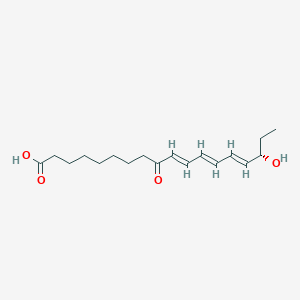
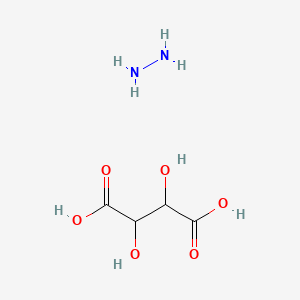
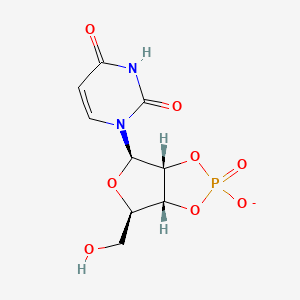
![Pyrazolo[1,5-f]phenanthridine](/img/structure/B1260251.png)
